molecular formula C28H29N3O2 B12131970 6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline

6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12131970
M. Wt: 439.5 g/mol
InChI Key: WVFCJRSSGDUHNI-UHFFFAOYSA-N
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Description

6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the benzyl intermediate: This involves the reaction of 3-methoxy-4-(3-methylbutoxy)benzyl chloride with an appropriate nucleophile to form the benzyl intermediate.

    Cyclization: The benzyl intermediate undergoes cyclization with an indole derivative to form the indoloquinoxaline core.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indoloquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and indole moieties, using reagents such as halogens or alkylating agents.

Scientific Research Applications

6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other similar compounds, such as:

    3-methoxy-4-(3-methylbutoxy)benzoic acid: This compound shares a similar benzyl moiety but lacks the indoloquinoxaline core.

    [3-Methoxy-4-(3-methylbutoxy)benzyl]amine: This compound has a similar benzyl structure but with an amine group instead of the indoloquinoxaline core.

    4-Methoxy-3-methylphenylboronic acid: This compound has a similar methoxy and methylbutoxy substitution pattern but lacks the indoloquinoxaline core.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

6-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C28H29N3O2/c1-18(2)14-15-33-24-13-12-20(16-25(24)32-4)17-31-27-19(3)8-7-9-21(27)26-28(31)30-23-11-6-5-10-22(23)29-26/h5-13,16,18H,14-15,17H2,1-4H3

InChI Key

WVFCJRSSGDUHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC(=C(C=C5)OCCC(C)C)OC

Origin of Product

United States

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